molecular formula C19H23N5O3 B271875 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

Katalognummer B271875
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: YMMCUFUMZZDGPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).

Wirkmechanismus

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine acts as a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, tissue remodeling, and inflammation. By blocking the AT2R, this compound reduces the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation. This compound also reduces the activity of microglia, which are immune cells in the central nervous system that play a role in the development of chronic pain. In addition, this compound has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the AT2R, which reduces the risk of off-target effects. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that this compound is a small molecule drug and may not be suitable for the treatment of chronic pain in humans.

Zukünftige Richtungen

There are several future directions for the study of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which will provide important information for the development of clinical trials. Additionally, there is a need to identify biomarkers that can predict the response to this compound treatment, which will help to personalize treatment for individual patients.

Synthesemethoden

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine involves a multi-step process that begins with the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the intermediate product. This intermediate is then reacted with 2-methoxyethylamine to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Wissenschaftliche Forschungsanwendungen

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Molekularformel

C19H23N5O3

Molekulargewicht

369.4 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methoxyethanamine

InChI

InChI=1S/C19H23N5O3/c1-3-26-18-13-15(14-20-11-12-25-2)9-10-17(18)27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-10,13,20H,3,11-12,14H2,1-2H3

InChI-Schlüssel

YMMCUFUMZZDGPT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.